

A Comprehensive Technical Guide to the Chemical Properties of Basic Brown 16

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Compound of Interest

Compound Name: Basic brown 16

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Introduction

Basic Brown 16, also known by its Colour Index name C.I. 12250, is a synthetic cationic monoazo dye.[1][2] It is widely recognized for its application in the cosmetics industry, particularly in non-oxidative hair coloring formulations.[1][3][4][5] The molecule's cationic nature affords it a strong affinity for negatively charged substrates like hair keratin.[1][6] Beyond cosmetics, **Basic Brown 16** serves as a model compound in environmental science research for developing and evaluating wastewater treatment technologies.[1] Its well-defined structure and properties make it an ideal candidate for studying dye removal and degradation mechanisms.[1] This document provides an in-depth overview of the chemical and physical properties of **Basic Brown 16**, including its synthesis, spectral characteristics, and toxicological profile, presented for a technical audience.

Chemical Identification

The fundamental identifiers for **Basic Brown 16** are summarized in the table below, providing a clear reference for its chemical identity.

Identifier	Value
IUPAC Name	[8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride[1][6][7]
CAS Number	26381-41-9[1][2][3][7][8]
EC Number	247-640-9[1][8][9]
Molecular Formula	C ₁₉ H ₂₁ ClN ₄ O[1][2][7][8]
Molecular Weight	356.85 g/mol [1][2][8]
Chemical Class	Cationic Monoazo Dye[1][2]
Common Synonyms	C.I. 12250, Arianor Mahogany, Jarocol Mahogany[2][6][7][10]
InChI Key	UXEAWNJALIUYRH-UHFFFAOYSA-N[1][7]

Physicochemical Properties

The physical and chemical properties of **Basic Brown 16** dictate its behavior in various applications and environmental conditions. These properties have been compiled from various sources, and it should be noted that some discrepancies exist in the literature, particularly for melting point and water solubility, which may be attributable to variations in purity and experimental conditions.

Property	Value	Source(s)
Appearance	Dark green to black solid powder	[1][4][8]
Melting Point	169-175 °C	[1][4][6]
280.11 °C	[8]	
Boiling Point	644.52 °C (at 760 mmHg)	[8][11]
Water Solubility	> 100 g/L (at room temperature)	[1][4]
2.281 g/L (at 20 °C)	[8][12][13]	
Ethanol Solubility	10 - 100 g/L (at room temperature)	[4]
DMSO Solubility	50 - 200 g/L (at room temperature)	[4]
Partition Coefficient (log P _{o/w})	0.88 (Calculated)	[4][8]
Density	1.2 g/cm ³	[8]

Spectroscopic Data

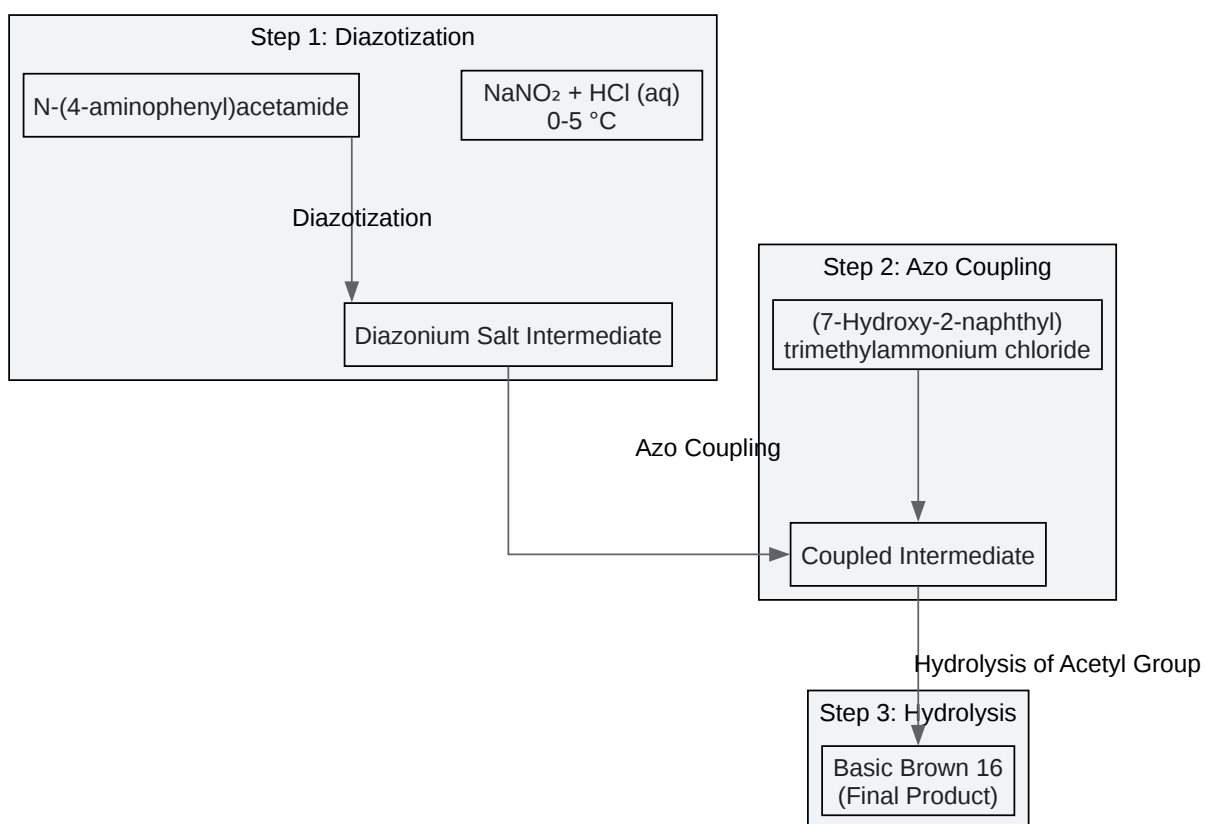
Spectroscopic analysis is crucial for the structural elucidation and quantification of **Basic Brown 16**.

Spectroscopic Technique	Data
UV-Visible (λ_{max})	218 nm, 259 nm, 478 nm[1][4][10][14]
¹ H Nuclear Magnetic Resonance (NMR)	δ 3.3 ppm (s, 9H, -N(CH ₃) ₃)
	δ 7.8–8.2 ppm (m, Ar-H)[1]

The absorption peak at 478 nm in the visible spectrum is responsible for the characteristic brown color of the dye.[1]

Synthesis Pathway

The manufacturing of **Basic Brown 16** involves a multi-step chemical synthesis process. The general method includes the diazotization of an aromatic amine followed by an azo coupling reaction and subsequent hydrolysis.[2][15]



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Caption: Synthesis workflow for **Basic Brown 16**.

Experimental Protocols

Quantitative Analysis by UV-Visible Spectrophotometry

This protocol describes a general method for determining the concentration of **Basic Brown 16** in an aqueous solution.

- Objective: To quantify the concentration of **Basic Brown 16** using its characteristic light absorption.
- Materials:
 - **Basic Brown 16** reference standard
 - Volumetric flasks (100 mL, 50 mL, 10 mL)
 - Pipettes
 - Deionized water
 - UV-Vis Spectrophotometer
 - Quartz cuvettes (1 cm path length)
- Methodology:
 1. Preparation of Stock Solution: Accurately weigh 10 mg of **Basic Brown 16** reference standard and dissolve it in a 100 mL volumetric flask with deionized water to create a 100 µg/mL stock solution.
 2. Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 20 µg/mL.
 3. Spectrophotometer Setup: Set the spectrophotometer to scan from 200 nm to 800 nm. Use deionized water as a blank to zero the instrument.
 4. Measurement: Measure the absorbance of each standard solution at the maximum absorption wavelength (λ_{max}) of 478 nm.[\[1\]](#)[\[4\]](#)

5. Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
6. Sample Analysis: Dilute the unknown sample to fall within the concentration range of the calibration curve and measure its absorbance at 478 nm. Calculate the concentration using the regression equation.

Structural Elucidation by ^1H NMR Spectroscopy

This protocol outlines a general procedure for obtaining a ^1H NMR spectrum of **Basic Brown 16** for structural verification.

- Objective: To confirm the chemical structure of **Basic Brown 16** by analyzing the chemical shifts and integration of its protons.
- Materials:
 - **Basic Brown 16** sample
 - Deuterated solvent (e.g., DMSO- d_6 or D_2O)
 - NMR tubes (5 mm)
 - NMR Spectrometer (e.g., 400 MHz or higher)
- Methodology:
 1. Sample Preparation: Dissolve approximately 5-10 mg of the **Basic Brown 16** sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
 2. Instrument Setup: Tune and shim the NMR spectrometer according to standard operating procedures to ensure a homogeneous magnetic field.
 3. Data Acquisition: Acquire the ^1H NMR spectrum. Typical parameters may include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

4. Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
5. Spectral Analysis: Calibrate the spectrum using the residual solvent peak. Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts (δ) to assign protons to their respective chemical environments, such as the trimethylammonium group (expected around δ 3.3 ppm) and the aromatic protons (expected in the δ 7.8–8.2 ppm range).^[1]

Safety and Toxicology

The toxicological profile is essential for risk assessment. Key data is summarized below.

Parameter	Species	Route	Value	Source(s)
Acute Toxicity (LD ₅₀)	Rat	Oral	2000 - 4000 mg/kg bw	^[4] ^[8]
Skin Sensitization	-	-	Moderate sensitizer; May cause an allergic skin reaction (H317)	^[6] ^[9] ^[10]
Eye Irritation	-	-	Causes serious eye irritation (H319)	^[6]
Toxicity to Fish (NOEC)	Fish	-	181.11 mg/L	^[8]
Toxicity to Daphnia (NOEC)	Daphnia magna	-	78.421 mg/L (48 h)	^[8]
Toxicity to Algae (NOEC)	Green algae	-	108.41 mg/L	^[8]

Precautionary Statements: Users should avoid breathing dust and ensure contaminated work clothing is not allowed out of the workplace.^[9] Protective gloves and eye protection are

recommended during handling.[9]

Applications

Basic Brown 16 is a versatile dye with several industrial applications.

- **Cosmetics:** Its primary use is as a direct hair dye in semi-permanent and temporary hair coloring products.[1][3][5][16]
- **Textile Industry:** Used for dyeing synthetic fibers, including acrylics, polyesters, and nylons. [6]
- **Leather Industry:** Employed in coloring and treatment processes to impart a uniform brown color.[6]
- **Paper and Ink:** Utilized for coloring paper products and in the formulation of printing inks.[6]

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